Cas no 920229-74-9 (N-(1,3-benzothiazol-2-yl)-N'-(2,3-dimethylphenyl)ethanediamide)

N-(1,3-Benzothiazol-2-yl)-N'-(2,3-dimethylphenyl)ethanediamide is a specialized diamide compound featuring a benzothiazole and dimethylphenyl moiety. Its structural configuration imparts unique chemical properties, making it valuable in applications such as organic synthesis and material science. The compound exhibits notable stability under various conditions, along with potential reactivity suitable for derivatization or coordination chemistry. Its benzothiazole core may contribute to electronic or photophysical characteristics, while the dimethylphenyl group enhances solubility and steric control. This compound is particularly relevant in research involving heterocyclic frameworks or as an intermediate in the development of functional materials. Its well-defined structure allows for precise modifications, supporting tailored applications in advanced chemical studies.
N-(1,3-benzothiazol-2-yl)-N'-(2,3-dimethylphenyl)ethanediamide structure
920229-74-9 structure
Product Name:N-(1,3-benzothiazol-2-yl)-N'-(2,3-dimethylphenyl)ethanediamide
CAS No:920229-74-9
MF:C17H15N3O2S
MW:325.384902238846
CID:5496724
PubChem ID:18588571
Update Time:2025-06-09

N-(1,3-benzothiazol-2-yl)-N'-(2,3-dimethylphenyl)ethanediamide Chemical and Physical Properties

Names and Identifiers

    • AKOS024473934
    • N1-(benzo[d]thiazol-2-yl)-N2-(2,3-dimethylphenyl)oxalamide
    • 920229-74-9
    • F2879-2043
    • N-(1,3-benzothiazol-2-yl)-N'-(2,3-dimethylphenyl)ethanediamide
    • N'-(1,3-benzothiazol-2-yl)-N-(2,3-dimethylphenyl)oxamide
    • Inchi: 1S/C17H15N3O2S/c1-10-6-5-8-12(11(10)2)18-15(21)16(22)20-17-19-13-7-3-4-9-14(13)23-17/h3-9H,1-2H3,(H,18,21)(H,19,20,22)
    • InChI Key: QSJHEDNVCKYPOP-UHFFFAOYSA-N
    • SMILES: S1C(=NC2C=CC=CC1=2)NC(C(NC1C=CC=C(C)C=1C)=O)=O

Computed Properties

  • Exact Mass: 325.08849790g/mol
  • Monoisotopic Mass: 325.08849790g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 2
  • Complexity: 459
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 99.3Ų

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Additional information on N-(1,3-benzothiazol-2-yl)-N'-(2,3-dimethylphenyl)ethanediamide

Comprehensive Overview of N-(1,3-benzothiazol-2-yl)-N'-(2,3-dimethylphenyl)ethanediamide (CAS No. 920229-74-9)

The compound N-(1,3-benzothiazol-2-yl)-N'-(2,3-dimethylphenyl)ethanediamide, identified by its CAS No. 920229-74-9, is a specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. Its unique structure, featuring a benzothiazole core linked to a dimethylphenyl group via an ethanediamide bridge, makes it a subject of interest for researchers exploring novel applications in drug development and functional materials. This article delves into the properties, synthesis, and potential applications of this compound, while addressing common queries and trending topics in the scientific community.

One of the most frequently searched questions about N-(1,3-benzothiazol-2-yl)-N'-(2,3-dimethylphenyl)ethanediamide revolves around its synthetic pathways. The compound is typically synthesized through a multi-step organic reaction, starting with the condensation of 2-aminobenzothiazole and 2,3-dimethylphenyl derivatives. The ethanediamide linker is introduced via amide coupling reactions, often employing catalysts like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HOBt (Hydroxybenzotriazole). Researchers are increasingly optimizing these methods to improve yield and purity, aligning with the growing demand for sustainable and efficient synthetic protocols.

In the context of medicinal chemistry, N-(1,3-benzothiazol-2-yl)-N'-(2,3-dimethylphenyl)ethanediamide has shown promise as a scaffold for designing bioactive molecules. The benzothiazole moiety is known for its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Recent studies highlight its potential as a kinase inhibitor, a hot topic in drug discovery due to the role of kinases in diseases like cancer and autoimmune disorders. This aligns with the surge in searches for "kinase inhibitors" and "targeted therapy," reflecting the public's growing interest in precision medicine.

Beyond pharmaceuticals, this compound's material science applications are also under exploration. Its conjugated system and rigid structure make it a candidate for organic electronics, such as OLEDs (Organic Light-Emitting Diodes) and sensors. With the rise of wearable technology and green energy solutions, researchers are investigating how N-(1,3-benzothiazol-2-yl)-N'-(2,3-dimethylphenyl)ethanediamide can contribute to next-generation materials. This ties into trending searches like "organic semiconductors" and "smart materials," which dominate discussions in advanced material sciences.

The physicochemical properties of CAS No. 920229-74-9 further underscore its versatility. Its moderate solubility in polar solvents like DMSO (Dimethyl Sulfoxide) and stability under ambient conditions make it suitable for laboratory and industrial use. Analytical techniques such as HPLC (High-Performance Liquid Chromatography) and NMR (Nuclear Magnetic Resonance) are commonly employed to characterize its purity and structure, addressing another common query about quality control in chemical synthesis.

Environmental and safety considerations are also critical when discussing N-(1,3-benzothiazol-2-yl)-N'-(2,3-dimethylphenyl)ethanediamide. While not classified as hazardous, proper handling protocols, including the use of personal protective equipment (PPE) and fume hoods, are recommended. This aligns with the increasing focus on "lab safety" and "green chemistry," as evidenced by rising searches for these terms in academic and industrial settings.

In summary, N-(1,3-benzothiazol-2-yl)-N'-(2,3-dimethylphenyl)ethanediamide (CAS No. 920229-74-9) represents a multifaceted compound with applications spanning drug discovery, material science, and beyond. Its unique structure and adaptable properties make it a valuable subject for ongoing research, particularly in areas aligned with current scientific trends like targeted therapies and sustainable materials. As interest in these fields grows, so too will the exploration of this compound's full potential.

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